2-(2-Fluorophenoxy)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(2-Fluorophenoxy)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a fluorophenoxy group and a phenylsulfonyl-substituted pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluorophenoxy Intermediate: This can be achieved by reacting 2-fluorophenol with an appropriate alkylating agent under basic conditions.
Synthesis of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Coupling of Intermediates: The final step involves coupling the fluorophenoxy intermediate with the pyrrolidine intermediate, often using a sulfonylation reaction to introduce the phenylsulfonyl group.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The fluorine atom and the sulfonyl group can be targets for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The fluorophenoxy group could enhance binding affinity, while the phenylsulfonyl group might influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethanone: Lacks the phenylsulfonyl group, which may affect its biological activity and solubility.
1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)ethanone: Lacks the fluorophenoxy group, potentially reducing its binding affinity to certain targets.
Uniqueness
2-(2-Fluorophenoxy)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethanone is unique due to the combination of the fluorophenoxy and phenylsulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(2-fluorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S/c19-16-8-4-5-9-17(16)24-13-18(21)20-11-10-15(12-20)25(22,23)14-6-2-1-3-7-14/h1-9,15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTPGTPROOZWBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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